Vorolanib - 1013920-15-4

Vorolanib

Catalog Number: EVT-286492
CAS Number: 1013920-15-4
Molecular Formula: C23H26FN5O3
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vorolanib is an orally available small molecule classified as a multi-target tyrosine kinase inhibitor. [] It is designed to be structurally similar to Sunitinib, but with an improved safety profile. [] Its primary role in scientific research is as an antiangiogenic and antineoplastic agent. [] Vorolanib exhibits inhibitory activity against various tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). []

Mechanism of Action

Vorolanib primarily functions by inhibiting VEGFRs and PDGFRs. [] These receptors are tyrosine kinases often upregulated in various tumor cell types. [] By inhibiting these targets, Vorolanib disrupts tumor angiogenesis, a crucial process for tumor growth and metastasis. [] This inhibition may also lead to reduced tumor cell proliferation and increased tumor cell death. [] Vorolanib's design aims to achieve this mechanism of action with reduced tissue toxicity compared to first-generation kinase inhibitors. []

Applications
  • Metastatic Renal Cell Carcinoma (mRCC): Vorolanib demonstrated promising results in combination with Everolimus for mRCC patients who progressed after prior VEGF-targeted therapy. The CONCEPT study, a randomized, phase 3, double-blind, multicenter trial, showed that the combination therapy significantly improved progression-free survival compared to Everolimus alone. []
  • Thoracic Malignancies: Researchers are exploring Vorolanib's potential in combination with immune checkpoint inhibitors (ICIs) like Nivolumab for treating refractory thoracic tumors, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). [, ] Early findings suggest the combination may be well-tolerated and offer additional disease control, particularly in NSCLC patients with primary resistance to ICIs. []
  • Mucosal Melanoma: A phase II study is investigating the combination of Vorolanib and Toripalimab (an anti-PD-1 antibody) in patients with advanced mucosal melanoma. []
  • Other Advanced Solid Tumors: An open-label, phase I dose escalation and dose expansion trial demonstrated acceptable safety and preliminary efficacy of Vorolanib in patients with various advanced solid tumors. []

Safety and Hazards

While this analysis focuses on the scientific research applications of Vorolanib and excludes information related to drug side effects, it's crucial to acknowledge that as an experimental drug, Vorolanib can have potential adverse effects. [, ] Researchers are actively investigating its safety profile, particularly in combination with other therapies. [, ]

Sunitinib

  • Compound Description: Sunitinib is an orally available, small-molecule, multi-targeted receptor tyrosine kinase inhibitor. It exhibits anti-tumor and anti-angiogenic activities by targeting multiple receptor tyrosine kinases (RTKs), including all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). []
  • Relevance: Vorolanib shares a similar chemical scaffold with Sunitinib and was designed to improve upon the safety profile of Sunitinib while maintaining comparable efficacy. Preclinical studies have demonstrated that Vorolanib possesses comparable anti-tumor activity to Sunitinib. [, ] Toxicokinetic analyses suggest that Vorolanib has a higher safety window compared to Sunitinib. []

Everolimus

  • Compound Description: Everolimus is an orally active inhibitor of the mammalian target of rapamycin (mTOR). It functions as a cytostatic agent by interfering with cell growth, proliferation, and angiogenesis. [, , ]
  • Relevance: Everolimus has been investigated in combination with Vorolanib for the treatment of metastatic renal cell carcinoma (RCC). Clinical trials, such as the CONCEPT study, have demonstrated that the combination of Vorolanib and Everolimus provides a progression-free survival (PFS) benefit for patients with metastatic RCC who have progressed after one previous VEGF-targeted therapy. [, , ]

Lenvatinib

  • Compound Description: Lenvatinib is a multi-kinase inhibitor targeting VEGFR1-3, fibroblast growth factor receptors (FGFR) 1-4, PDGFRα, RET, and KIT. It disrupts tumor angiogenesis and proliferation. []
  • Relevance: Lenvatinib, when combined with Everolimus, has shown efficacy in treating metastatic renal cell carcinoma (RCC). This combination serves as a relevant comparison point to the combination of Vorolanib and Everolimus, which is also being investigated for the same indication. []

Pembrolizumab

  • Compound Description: Pembrolizumab is a humanized IgG4 monoclonal antibody that binds to the programmed cell death protein 1 (PD-1) receptor, blocking its interaction with ligands PD-L1 and PD-L2. This inhibition enhances the immune response against tumor cells. []
  • Relevance: Pembrolizumab is being investigated in combination with Vorolanib in a Phase 1b study (NCT03511222) for the treatment of solid tumors. This study aims to explore the potential synergistic effects of combining VEGF inhibition with immune checkpoint blockade. []

Nivolumab

  • Compound Description: Nivolumab is a fully human IgG4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor. It functions as an immune checkpoint inhibitor, enhancing anti-tumor immunity. [, ]
  • Relevance: Nivolumab has been studied in combination with Vorolanib in a Phase I/II clinical trial (NCT03583086) for the treatment of patients with refractory thoracic tumors. [, ] The combination therapy aims to leverage the potential synergistic effects of VEGF inhibition and immune checkpoint blockade. [, ]

Toripalimab

  • Compound Description: Toripalimab is a humanized immunoglobulin G4 monoclonal antibody targeting programmed cell death protein 1 (PD-1). It blocks PD-1 interaction with its ligands PD-L1 and PD-L2, resulting in the reactivation of T-cells and enhancement of the anti-tumor immune response. [, ]
  • Relevance: Toripalimab has been studied in combination with Vorolanib in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and mucosal melanoma. [, ] These studies aim to evaluate the efficacy and safety of this combination therapy in patients who have progressed on prior therapies. [, ]

Properties

CAS Number

1013920-15-4

Product Name

Vorolanib

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N

SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Solubility

Soluble in DMSO

Synonyms

Vorolanib, CM-082, X-82, CM082, X82, CM 082, X 82

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.